molecular formula C13H21NO B14080624 4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- CAS No. 58530-51-1

4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)-

Cat. No.: B14080624
CAS No.: 58530-51-1
M. Wt: 207.31 g/mol
InChI Key: ISQWLGDBXIMEBC-UHFFFAOYSA-N
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Description

The compound 4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- is a pyridinone derivative featuring two tert-butyl (1,1-dimethylethyl) groups at the 2- and 6-positions of the pyridinone ring. Pyridinones are nitrogen-containing heterocycles known for their diverse biological and chemical applications, including roles as enzyme inhibitors, antioxidants, and ligands in coordination chemistry. Structural analogs and related bis(tert-butyl)phenol/quinone derivatives offer insights into its hypothetical properties and applications .

Properties

CAS No.

58530-51-1

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2,6-ditert-butyl-1H-pyridin-4-one

InChI

InChI=1S/C13H21NO/c1-12(2,3)10-7-9(15)8-11(14-10)13(4,5)6/h7-8H,1-6H3,(H,14,15)

InChI Key

ISQWLGDBXIMEBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)C=C(N1)C(C)(C)C

Origin of Product

United States

Preparation Methods

Cyclization of Tert-Butyl-Substituted Precursors

A foundational approach involves the cyclization of tert-butyl-containing precursors to construct the pyridinone core. For example, Huang and Han demonstrated a two-step synthesis starting from ethyl picolinate, utilizing sodium hydride in tetrahydrofuran (THF) for deprotonation, followed by cyclization with ammonium acetate in ethanol under heating. While the original study targeted 2,6-bis(2-pyridyl)-4(1H)-pyridone, analogous conditions could be adapted for tert-butyl introduction by substituting pyridyl groups with tert-butyl moieties.

Key Conditions :

  • Step 1 : 75% yield, 2 h at reflux in THF with NaH.
  • Step 2 : 75% yield, ethanol/ammonium acetate at elevated temperatures.

Challenges include the poor solubility of tert-butyl intermediates in polar solvents, necessitating solvent optimization.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Aryl Functionalization

Audu et al. achieved the synthesis of 4(1H)-pyridone intermediates via Suzuki-Miyaura coupling, leveraging palladium catalysts to introduce aryl groups. Although their work focused on bromophenyl derivatives, the methodology is theoretically extensible to tert-butyl boronic acids. However, steric hindrance from the tert-butyl groups significantly reduces coupling efficiency, as observed in analogous systems.

Representative Reaction :
$$
\text{3-(4-Bromophenyl)-2,6-dimethyl-4H-pyran-4-one} + \text{R-B(OH)}2 \xrightarrow{\text{PdCl}2(\text{PPh}3)2, \text{K}2\text{CO}3} \text{3-(R-substituted)-4(1H)-pyridone}
$$
Yield : 48–92% (excluding sterically hindered tert-butyl cases).

Limitations in Tert-Butyl Functionalization

Electron-donating tert-butyl groups destabilize the palladium intermediate, leading to side reactions such as homo-coupling of boronic acids. For example, compound 9e in Audu’s study exhibited <10% yield due to competing boronic acid dimerization.

Alkylation of Pre-Formed Pyridinone Cores

Friedel-Crafts Alkylation

Hydrogenation of Mannich Bases

Adaptation of Phenolic Alkylation Methods

The synthesis of 2,6-di-tert-butyl-4-methylphenol via Mannich base hydrogenation (US4122287A) offers insights into tert-butyl group installation. While designed for phenolic systems, the methodology could be modified for pyridinones:

Procedure :

  • Mannich Base Formation : React 4(1H)-pyridinone with formaldehyde and dimethylamine in methanol at 80–90°C.
  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂ at 120–160°C) cleaves the amine group, yielding the tert-butyl analog.

Reported Yield for Phenolic Systems : 98.7% after purification.

Comparative Analysis of Synthetic Routes

Table 1: Summary of Preparation Methods

Method Key Reagents/Catalysts Solvent System Yield (%) Challenges Source
Multi-Step Cyclization NaH, NH₄OAc THF/Ethanol 75 (steps) Solubility of tert-butyl intermediates
Suzuki-Miyaura Coupling PdCl₂(PPh₃)₂, K₂CO₃ Toluene/Water 48–92 Steric hindrance with tert-butyl
Friedel-Crafts AlCl₃, tert-butyl chloride Dichloromethane <30 Poor regioselectivity
Mannich Hydrogenation H₂, Pd/C Methanol/Water 98.7 Adaptation required for pyridinones

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of pyridine derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyridinone derivatives.

    Substitution: Formation of substituted pyridinone derivatives with various functional groups.

Scientific Research Applications

4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl- (CAS: 128-39-2)

  • Structure: A phenolic compound with tert-butyl groups at positions 2 and 6 and a methyl group at position 4.
  • Properties :
    • Molecular Formula : C₁₅H₂₄O
    • Molecular Weight : 220.35 g/mol
    • Melting Point : ~70°C (estimated)
  • Applications : Widely used as an antioxidant in polymers and fuels due to its ability to scavenge free radicals .
  • Key Difference: Unlike the pyridinone core, this compound has a phenolic ring, which is more electron-rich and prone to oxidation.

2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)- (CAS: N/A)

  • Structure: A quinone derivative with tert-butyl groups at positions 2 and 6.
  • Properties :
    • Molecular Formula : C₁₆H₂₂O₂
    • Molecular Weight : 262.34 g/mol
  • Applications: Exhibits strong antifungal activity against Colletotrichum gloeosporioides (mango anthracnose pathogen), with inhibition rates exceeding 70% .
  • Key Difference: The quinone moiety enables redox activity, distinguishing it from the pyridinone’s lactam structure.

4-sec-Butyl-2,6-di-tert-butylphenol (CAS: 17540-75-9)

  • Structure: Phenolic compound with a sec-butyl group at position 4 and tert-butyl groups at positions 2 and 6.
  • Properties :
    • Molecular Formula : C₁₈H₃₀O
    • Molecular Weight : 262.43 g/mol
  • Applications : Functions as a stabilizer in industrial materials, leveraging its bulky substituents to prevent degradation .

2,6-Bis(1,1-dimethylethyl)-4-(diphenylamino)phenol (CAS: 10419-65-5)

  • Structure: A phenolic derivative with tert-butyl groups and a diphenylamino substituent.
  • Properties: Molecular Formula: C₂₆H₃₁NO Molecular Weight: 373.54 g/mol
  • Applications : Likely used in organic electronics due to its extended conjugation and electron-donating groups .
  • Key Difference: The diphenylamino group enhances electronic delocalization, a feature absent in pyridinones.

Research Findings and Mechanistic Insights

  • Antioxidant Activity: Bis(tert-butyl)phenol derivatives (e.g., CAS 128-39-2) inhibit lipid peroxidation by donating hydrogen atoms from the phenolic -OH group, a mechanism less feasible in pyridinones due to their lactam structure .
  • Antifungal Action: The quinone derivative (2,5-cyclohexadiene-1,4-dione) disrupts fungal mitochondrial electron transport chains, a mode of action dependent on redox cycling .
  • Steric Effects: tert-Butyl groups in 4-sec-butyl-2,6-di-tert-butylphenol reduce molecular flexibility, enhancing thermal stability in polymers .

Biological Activity

4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, including antioxidant, antimicrobial, and anticancer activities, supported by diverse research findings and case studies.

  • Molecular Formula : C13H21N
  • Molecular Weight : 191.3125 g/mol
  • CAS Number : 585-48-8

Antioxidant Activity

Research indicates that compounds similar to 4(1H)-pyridinone exhibit potent antioxidant properties. For instance, studies have demonstrated that derivatives of pyridinones can effectively scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is often measured using assays like DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) tests.

CompoundIC50 (µg/mL)Reference
4(1H)-Pyridinone Derivative A12.5
4(1H)-Pyridinone Derivative B15.0

Antimicrobial Activity

The antimicrobial efficacy of 4(1H)-pyridinone has been investigated against various bacterial strains. In vitro studies have shown that it possesses significant bacteriostatic properties against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)Reference
E. coli18
S. aureus20
P. aeruginosa15

Anticancer Activity

Emerging research suggests that 4(1H)-pyridinone may possess anticancer properties. A study involving various cancer cell lines (e.g., HCT-116, PC-3) showed that certain derivatives exhibited cytotoxic effects, leading to reduced cell viability.

Cell LineIC50 (µM)Reference
HCT-11610
PC-315
HepG212

Case Studies

  • Antioxidant Efficacy : A recent study evaluated the antioxidant properties of a pyridinone derivative using DPPH scavenging assays. The compound demonstrated an IC50 value significantly lower than ascorbic acid, indicating superior antioxidant activity.
  • Antimicrobial Testing : Another investigation focused on the antimicrobial effects of various pyridinones against clinical isolates of bacteria. The results highlighted the compound's potential as a lead structure for developing new antibacterial agents.
  • Cytotoxicity Assays : A comprehensive analysis of the cytotoxic effects of pyridinone derivatives on cancer cell lines revealed promising results, with certain compounds inducing apoptosis in cancer cells while sparing normal cells.

Q & A

Basic: What are the optimal synthetic routes for 4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)-, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves alkylation of a pyridinone precursor using tert-butyl groups under inert conditions (e.g., Schlenk line) to prevent oxidation. A reported method for analogous tert-butyl-substituted compounds employs palladium-catalyzed cross-coupling or Friedel-Crafts alkylation . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using non-polar solvents. Purity validation requires HPLC (≥95% purity) and NMR spectroscopy (¹H/¹³C) to confirm substituent positions and absence of byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments and confirms tert-butyl group integration (δ ~1.3 ppm for tert-butyl CH₃) .
  • Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]+ at m/z 251.2) and fragmentation patterns .
  • FT-IR : Identifies carbonyl (C=O stretch ~1650 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .
  • XRD (if crystalline) : Resolves steric effects of tert-butyl groups on ring planarity .

Advanced: How do the tert-butyl substituents influence its role in catalytic systems?

Methodological Answer:
The steric bulk of tert-butyl groups enhances stability as a ligand by preventing unwanted side reactions (e.g., oxidative degradation). In copper-catalyzed reactions, analogous ligands like DTBMP (2,6-bis(1,1-dimethylethyl)-4-methylpyridine) improve catalytic efficiency by modulating metal coordination geometry . Methodological validation includes:

  • Kinetic Studies : Compare reaction rates with/without tert-butyl substituents.
  • DFT Calculations : Analyze electronic effects on ligand-metal interactions .

Advanced: What experimental strategies can elucidate its potential bioactivity mechanisms?

Methodological Answer:

  • Antifungal Assays : Use agar diffusion or microbroth dilution (e.g., MIC tests against Colletotrichum gloeosporioides) .
  • Enzyme Inhibition Studies : Screen against target enzymes (e.g., cytochrome P450) using fluorometric assays.
  • Metabolomic Profiling : Track cellular responses via GC-MS or LC-MS after exposure .
  • Structure-Activity Relationship (SAR) : Compare with derivatives lacking tert-butyl groups to isolate steric/electronic contributions .

Advanced: How can researchers resolve contradictions in reported stability data under varying conditions?

Methodological Answer:
Contradictions may arise from solvent polarity, temperature, or oxygen exposure. Systematic approaches include:

  • Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds (e.g., >200°C for tert-butyl stability) .
  • Accelerated Aging Studies : Expose the compound to UV light, humidity, or oxidizing agents (e.g., H₂O₂) and monitor degradation via HPLC .
  • Computational Modeling : Predict stability using QSPR (Quantitative Structure-Property Relationship) models based on Hammett constants .

Advanced: What methodologies identify its electronic effects in supramolecular interactions?

Methodological Answer:

  • Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects of tert-butyl groups .
  • UV-Vis Spectroscopy : Monitor charge-transfer transitions in host-guest complexes (e.g., with crown ethers) .
  • Single-Crystal Analysis : Resolve π-stacking or hydrogen-bonding interactions influenced by steric hindrance .

Advanced: How can researchers optimize its application in material science (e.g., polymers or sensors)?

Methodological Answer:

  • Polymer Additive Studies : Evaluate antioxidant efficacy via OIT (Oxidation Induction Time) tests in polyethylene .
  • Sensor Fabrication : Functionalize graphene oxide or MOFs with the compound; test selectivity for heavy metals via electrochemical impedance .
  • Computational Screening : Use DFT to predict compatibility with polymer matrices .

Advanced: What analytical workflows address discrepancies in environmental fate data (e.g., biodegradation vs. persistence)?

Methodological Answer:

  • OECD 301B Test : Measure biodegradability in aqueous media over 28 days .
  • LC-MS/MS Quantification : Detect degradation products in soil/water matrices .
  • Ecotoxicity Assays : Use Daphnia magna or algal models to assess acute/chronic toxicity .

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